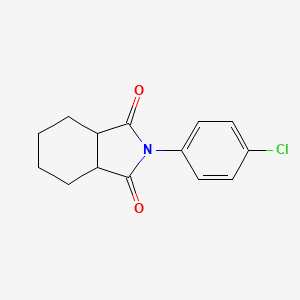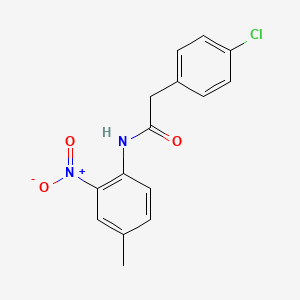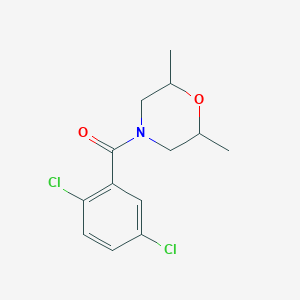
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate, also known as PTZ-Val, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas.
科学的研究の応用
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate is in the field of neuroscience, where it is used as a tool to study the function and dysfunction of the nervous system. 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various neurological disorders.
作用機序
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate works by inhibiting the reuptake of neurotransmitters, thereby increasing their concentration in the synaptic cleft and prolonging their effects. It also acts as a dopamine D2 receptor antagonist, which further modulates the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and increased pain sensitivity. It has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate in lab experiments is its relatively simple synthesis method and low cost. It is also highly selective for dopamine D2 receptors, making it a useful tool for studying the function of these receptors in the brain. However, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate has limitations in terms of its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Other potential future directions include further studies on its mechanism of action and its effects on other neurotransmitters, as well as the development of more selective and less toxic analogs of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate.
Conclusion
In conclusion, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. Its simple synthesis method, selectivity for dopamine D2 receptors, and potential therapeutic applications make it a useful tool for studying the function of the nervous system. However, its potential toxicity and need for careful dosing must be taken into consideration when using it in lab experiments.
合成法
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate involves the reaction of phenothiazine with ethyl bromoacetate to produce 2-(10H-phenothiazin-10-yl)ethyl bromoacetate, which is then reacted with benzoyl chloride and sodium valinate to yield 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate. The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylvalinate is relatively simple and can be achieved using standard laboratory equipment.
特性
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17(2)24(27-25(30)18-10-4-3-5-11-18)26(31)32-16-23(29)28-19-12-6-8-14-21(19)33-22-15-9-7-13-20(22)28/h3-15,17,24H,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFHPDZARSBXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)


![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)

![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
![4-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4963870.png)
